(S)-2-(Azidomethyl)pyrrolidine HCl
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Overview
Description
(S)-2-(Azidomethyl)pyrrolidine HCl is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃) attached to a pyrrolidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Azidomethyl)pyrrolidine HCl typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-(Hydroxymethyl)pyrrolidine.
Azidation: The hydroxyl group is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The product is purified through crystallization or chromatography to obtain (S)-2-(Azidomethyl)pyrrolidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Automated Purification: Techniques like automated chromatography are employed for purification.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Azidomethyl)pyrrolidine HCl undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using reagents like triphenylphosphine (PPh₃).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Triphenylphosphine (PPh₃): Used in substitution reactions to replace the azido group.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent used to convert the azido group to an amine.
Copper(I) Catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products
Aminomethylpyrrolidine: Formed through the reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
(S)-2-(Azidomethyl)pyrrolidine HCl has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.
Materials Science: The compound is used in the synthesis of polymers and materials with unique properties, such as enhanced conductivity and stability.
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Chemical Biology: The compound is used in chemical biology to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (S)-2-(Azidomethyl)pyrrolidine HCl involves its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group is highly reactive and can participate in various reactions, such as cycloadditions and reductions, to modify the structure and function of target molecules. These transformations can affect molecular targets and pathways, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Hydroxymethyl)pyrrolidine: The precursor to (S)-2-(Azidomethyl)pyrrolidine HCl.
(S)-2-(Bromomethyl)pyrrolidine: Another derivative with a bromine atom instead of an azido group.
(S)-2-(Chloromethyl)pyrrolidine: A similar compound with a chlorine atom.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
IUPAC Name |
(2S)-2-(azidomethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLIBCIGHPWOB-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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